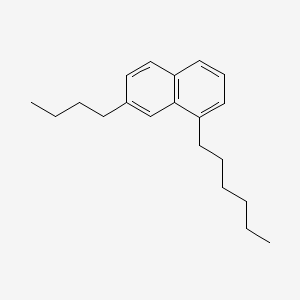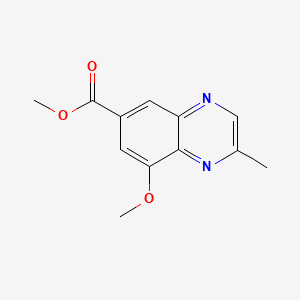
2-Propoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a colorless liquid that belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. The structure of 2-Propoxybutane consists of a butane chain with a propoxy group attached to the second carbon atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Propoxybutane can be synthesized through the Williamson ether synthesis, which involves the reaction of a suitable alkoxide with a primary alkyl halide. In this case, the reaction between sodium propoxide and 2-bromobutane under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve the use of catalysts and optimized reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propoxybutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propoxybutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the study of biological membranes and lipid interactions.
Medicine: It is explored for its potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-Propoxybutane involves its interaction with molecular targets through its ether functional group. It can participate in hydrogen bonding and dipole-dipole interactions, influencing the behavior of other molecules in its vicinity. The pathways involved include its role as a solvent, facilitating the dissolution and reaction of other compounds .
Comparación Con Compuestos Similares
Diethyl ether: Another common ether with similar solvent properties.
Methyl tert-butyl ether: Used as a fuel additive and solvent.
Ethyl propyl ether: Similar structure but different alkyl groups.
Uniqueness: 2-Propoxybutane is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its boiling point, solubility, and reactivity differ from other ethers, making it suitable for specific applications .
Propiedades
Número CAS |
61962-23-0 |
|---|---|
Fórmula molecular |
C7H16O |
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
2-propoxybutane |
InChI |
InChI=1S/C7H16O/c1-4-6-8-7(3)5-2/h7H,4-6H2,1-3H3 |
Clave InChI |
NKCLBERXLKOMPK-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)






